![molecular formula C16H13ClO4 B6410908 2-(4-Chloro-3-methoxycarbonylphenyl)-5-methylbenzoic acid, 95% CAS No. 1261910-14-8](/img/structure/B6410908.png)
2-(4-Chloro-3-methoxycarbonylphenyl)-5-methylbenzoic acid, 95%
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Overview
Description
2-(4-Chloro-3-methoxycarbonylphenyl)-5-methylbenzoic acid (abbreviated as CMCPMB) is a synthetic compound with a wide range of applications in scientific research. It is an aromatic acid with a molecular weight of 240.6 g/mol and a melting point of 216-218 °C. CMCPMB is a versatile compound with numerous applications in the field of biochemistry, pharmacology, and materials science.
Mechanism of Action
2-(4-Chloro-3-methoxycarbonylphenyl)-5-methylbenzoic acid, 95% acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. 2-(4-Chloro-3-methoxycarbonylphenyl)-5-methylbenzoic acid, 95% binds to the active site of the enzyme and prevents the formation of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
2-(4-Chloro-3-methoxycarbonylphenyl)-5-methylbenzoic acid, 95% has been shown to have anti-inflammatory and analgesic effects in both in vitro and in vivo studies. In addition, 2-(4-Chloro-3-methoxycarbonylphenyl)-5-methylbenzoic acid, 95% has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β, and to inhibit the activity of enzymes involved in the production of prostaglandins, such as cyclooxygenase-2.
Advantages and Limitations for Lab Experiments
2-(4-Chloro-3-methoxycarbonylphenyl)-5-methylbenzoic acid, 95% is a versatile compound with numerous applications in scientific research. It is relatively easy to synthesize and is stable in aqueous solution. However, 2-(4-Chloro-3-methoxycarbonylphenyl)-5-methylbenzoic acid, 95% is not soluble in organic solvents, which can limit its use in certain experiments.
Future Directions
The potential applications of 2-(4-Chloro-3-methoxycarbonylphenyl)-5-methylbenzoic acid, 95% in scientific research are vast. Possible future directions include the development of new drugs and pharmaceuticals based on 2-(4-Chloro-3-methoxycarbonylphenyl)-5-methylbenzoic acid, 95%, the synthesis of new polymeric materials, and the use of 2-(4-Chloro-3-methoxycarbonylphenyl)-5-methylbenzoic acid, 95% as a catalyst for various reactions. Additionally, further research into the biochemical and physiological effects of 2-(4-Chloro-3-methoxycarbonylphenyl)-5-methylbenzoic acid, 95% could lead to new therapeutic treatments for various diseases and conditions.
Synthesis Methods
The synthesis of 2-(4-Chloro-3-methoxycarbonylphenyl)-5-methylbenzoic acid, 95% is typically accomplished through a three-step process. First, 4-chloro-3-methoxycarbonylphenol is reacted with 5-methylbenzoyl chloride in the presence of a base, such as pyridine or triethylamine, to form a substituted benzoyl chloride. This intermediate is then treated with sodium hydroxide to form the desired 2-(4-Chloro-3-methoxycarbonylphenyl)-5-methylbenzoic acid, 95% product.
Scientific Research Applications
2-(4-Chloro-3-methoxycarbonylphenyl)-5-methylbenzoic acid, 95% has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds. 2-(4-Chloro-3-methoxycarbonylphenyl)-5-methylbenzoic acid, 95% has also been used in the synthesis of various drugs and pharmaceuticals, such as the anti-inflammatory drug celecoxib. Additionally, 2-(4-Chloro-3-methoxycarbonylphenyl)-5-methylbenzoic acid, 95% has been used in the preparation of polymeric materials and as a catalyst for various reactions.
properties
IUPAC Name |
2-(4-chloro-3-methoxycarbonylphenyl)-5-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO4/c1-9-3-5-11(12(7-9)15(18)19)10-4-6-14(17)13(8-10)16(20)21-2/h3-8H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRQOTHSBLGZEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692029 |
Source
|
Record name | 4'-Chloro-3'-(methoxycarbonyl)-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-methoxycarbonylphenyl)-5-methylbenzoic acid | |
CAS RN |
1261910-14-8 |
Source
|
Record name | 4'-Chloro-3'-(methoxycarbonyl)-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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